molecular formula C17H12F4N4O B4346448 5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B4346448
M. Wt: 364.30 g/mol
InChI Key: XKJMKDQALIOQGO-UHFFFAOYSA-N
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Description

5-Cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound features a pyrazolo[1,5-a]pyrimidine core with various substituents, including cyclopropyl, difluoromethyl, and difluorophenyl groups. Its intricate structure and unique properties make it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions often require the use of acetic acid or trifluoroacetic acid to achieve the desired regioselectivity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyclopropyl and difluoromethyl groups play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to its biological activity.

Comparison with Similar Compounds

  • 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-yl] [2-(3-fluorophenyl)-1-pyrrolidinyl]methanone

Uniqueness: Compared to similar compounds, 5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of substituents, which may confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N4O/c18-10-4-3-9(5-11(10)19)22-17(26)13-7-15-23-12(8-1-2-8)6-14(16(20)21)25(15)24-13/h3-8,16H,1-2H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMKDQALIOQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 3
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5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 5
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5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Reactant of Route 6
5-cyclopropyl-7-(difluoromethyl)-N-(3,4-difluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

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